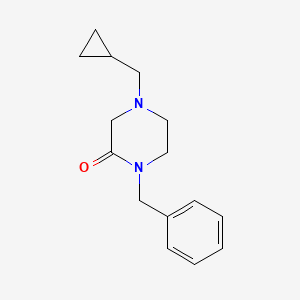

1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one

Description

Properties

IUPAC Name |

1-benzyl-4-(cyclopropylmethyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-15-12-16(10-14-6-7-14)8-9-17(15)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDRRZVZQKQXLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(C(=O)C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazin-2-one derivative.

Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are some of the advanced techniques employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C15H20N2O

Molecular Weight: 244.34 g/mol

IUPAC Name: 1-benzyl-4-(cyclopropylmethyl)piperazin-2-one

The compound features a piperazine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors. Its structure allows for modifications that can enhance its biological activity.

Medicinal Chemistry

1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one is explored for its potential as a therapeutic agent due to its structural similarity to other pharmacologically active piperazine derivatives. Research indicates that it may exhibit:

- Antimicrobial Activity: Preliminary studies suggest that this compound could possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties: The compound is being investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Neuropharmacology

The interaction of 1-benzyl-4-(cyclopropylmethyl)piperazin-2-one with neurotransmitter receptors suggests potential applications in treating neurological disorders. It may influence serotonin and dopamine pathways, which are crucial in managing conditions like depression and anxiety .

Synthesis of Complex Derivatives

This compound serves as an intermediate in the synthesis of more complex piperazine derivatives. Its ability to undergo further chemical modifications allows researchers to create analogs with enhanced or altered biological activities.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial effects of various piperazine derivatives, including 1-benzyl-4-(cyclopropylmethyl)piperazin-2-one. The results indicated significant inhibition against several bacterial strains, suggesting its potential as a lead compound in antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

Case Study 2: Anticancer Mechanism

In vitro studies demonstrated that 1-benzyl-4-(cyclopropylmethyl)piperazin-2-one induces apoptosis in human cancer cell lines through the intrinsic pathway. Flow cytometry analysis revealed an increase in sub-G1 phase cells after treatment, indicating effective cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 20 | Apoptosis induction |

| MCF-7 | 25 | Cell cycle arrest |

| A549 | 30 | Intrinsic pathway activation |

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity. For example, piperazine derivatives are known to interact with serotonin and dopamine receptors, influencing neurotransmission and exhibiting psychoactive effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Findings:

Cyclopropyl groups are also known to resist oxidative metabolism, which could prolong half-life . In contrast, BJ50591’s pyrimidine ring introduces hydrogen-bonding capacity, possibly favoring target engagement in enzyme inhibition or receptor binding .

Structural Complexity and Bioactivity :

- COMPOUND 36/40 () incorporates a spirocyclic system and cyclohexylamine, increasing molecular weight (492 vs. ~260) and complexity. Such modifications are typical in drug candidates aiming for high selectivity, though they may reduce oral bioavailability .

Heterocyclic Variations :

- The thiadiazole analog () replaces pyrimidine with a sulfur-containing ring, which could alter electronic properties and binding kinetics. Thiadiazoles are often associated with antimicrobial or kinase inhibitory activity .

Simpler Piperazine Derivatives :

- mCPP () demonstrates how aryl substituents (e.g., chloro, methoxy) modulate serotonergic activity. The benzyl group in the hypothetical compound may offer steric advantages over phenyl groups, reducing off-target effects .

Research Implications and Limitations

- Data Gaps : Direct pharmacological data for 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one are absent in the evidence. Comparisons rely on structural analogs, limiting conclusions about its specific activity.

- Safety and Toxicity: Piperazinone derivatives like BJ50591 are labeled for research use only, emphasizing the need for rigorous safety profiling in future studies .

Biological Activity

1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C16H22N2O

- Molecular Weight : 258.36 g/mol

- CAS Number : 2415600-82-5

The biological activity of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound is believed to act as an enzyme inhibitor and receptor modulator, affecting signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.

Case Study : A study on human breast cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Research Findings : In vitro studies have shown that 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one can inhibit the activation of NF-kB, a key regulator of inflammation, thereby reducing inflammatory responses in cellular models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one, it can be compared with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Prop-1-en-2-yl)azetidin-2-one | Structure | Antiproliferative effects in cancer cells |

| 4-((4-Arylpyrimidin-2-yl)amino)benzoic acids | Structure | Anticancer activity as RXRα antagonists |

Research Applications

The compound has several applications in scientific research:

- Medicinal Chemistry : Used as a building block for synthesizing more complex heterocyclic compounds.

- Biological Studies : Investigated for its potential as an enzyme inhibitor or receptor modulator.

- Pharmaceutical Development : Explored for therapeutic effects against cancer and inflammation.

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often synthesized via aminomethylation (as seen in analogous compounds like 3-(Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one, where ketones are functionalized with piperazine moieties) . To improve yields:

- Use coupling agents like EDCI or HOBt to enhance efficiency in forming amide bonds.

- Optimize solvent systems (e.g., DMF or THF) and reaction temperatures (60–80°C) to minimize side reactions.

- Monitor reaction progress using TLC or LC-MS to identify intermediates and adjust stoichiometry .

Q. How can researchers reliably characterize the purity and structure of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the benzyl, cyclopropylmethyl, and piperazin-2-one moieties. For example, the benzyl group shows aromatic protons at δ 7.2–7.4 ppm, while cyclopropyl protons appear as multiplet signals near δ 0.5–1.2 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] at m/z 273.1612 for CHNO) with ±5 ppm accuracy .

- HPLC-PDA: Assess purity (>98%) using a C18 column with acetonitrile/water gradients .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

Methodological Answer:

- Solubility: The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Pre-solubilize in DMSO for in vitro assays, ensuring final concentrations <0.1% to avoid cytotoxicity .

- Stability: Store at –20°C under inert gas (N or Ar) to prevent oxidation. Monitor degradation via LC-MS; cyclopropyl groups may undergo ring-opening under acidic conditions .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of 1-Benzyl-4-(cyclopropylmethyl)piperazin-2-one?

Methodological Answer:

- Catalytic Asymmetric Synthesis: Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to induce asymmetry during piperazin-2-one ring formation. For α-tertiary piperazin-2-ones, enantiomeric excess (ee) >90% has been reported via dynamic kinetic resolution .

- Chiral Chromatography: Separate enantiomers using a Chiralpak® IA column with hexane/isopropanol (85:15) to validate ee values .

Q. What structural modifications enhance the compound’s biological activity, and how can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

- Core Modifications: Replace the benzyl group with substituted aryl rings (e.g., 4-chlorophenyl) to modulate receptor binding. Piperazine analogs with sulfonyl or benzothiazole groups show improved antimicrobial or cytotoxic activity .

- SAR Workflow:

- Synthesize derivatives with systematic substitutions (e.g., cyclopropyl → methylcyclopropyl).

- Test in vitro bioactivity (e.g., kinase inhibition, cytotoxicity).

- Perform molecular docking to correlate substituent effects with target interactions .

Q. How should researchers address contradictions in reported biological data for this compound?

Methodological Answer:

- Reproducibility Checks: Validate assays using standardized protocols (e.g., CellTiter-Glo® for cytotoxicity). Cross-reference with compounds like 4-ANBP, a structurally related impurity with confirmed activity .

- Data Normalization: Account for batch-to-batch variability in purity (e.g., HPLC vs. NMR purity) by including internal controls .

Q. What analytical methods are recommended for detecting decomposition products during long-term stability studies?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-QTOF-MS, identifying major products (e.g., hydrolyzed piperazin-2-one rings) .

- Kinetic Modeling: Use Arrhenius plots to predict shelf-life under storage conditions .

Q. How can researchers design experiments to resolve conflicting reports on the compound’s receptor selectivity?

Methodological Answer:

- Competitive Binding Assays: Use radiolabeled ligands (e.g., -naloxone for opioid receptors) to measure IC values. Compare with structurally related standards (e.g., 4-ANBP) to clarify selectivity .

- Pathway Analysis: Profile downstream signaling (e.g., cAMP inhibition) to differentiate partial vs. full agonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.